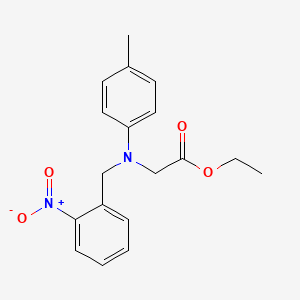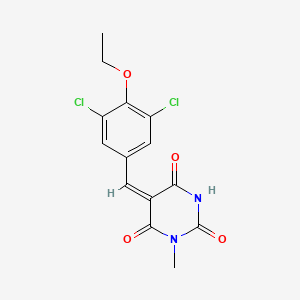
5-(3,5-dichloro-4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dichloro-4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCBP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCBP is a member of the pyrimidine family and has a unique structure that allows it to interact with various biological systems. In
Wirkmechanismus
The mechanism of action of 5-(3,5-dichloro-4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to interact with various biological systems. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB). This compound has also been shown to reduce the production of reactive oxygen species in the brain by inhibiting the activity of NADPH oxidase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of various diseases. Additionally, this compound has been shown to reduce the production of reactive oxygen species in the brain, which can contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,5-dichloro-4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and concentration. Additionally, this compound has been extensively studied, and its properties and effects are well understood. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the effects of natural compounds or biological processes.
Zukünftige Richtungen
There are many potential future directions for the study of 5-(3,5-dichloro-4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could be the development of new synthetic compounds based on the structure of this compound, with improved properties and effects. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on various biological systems. Finally, this compound could be studied in clinical trials to determine its potential use as a therapeutic agent for various diseases.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, and its mechanism of action is believed to involve the inhibition of various biological systems. While this compound has advantages and limitations for use in lab experiments, there are many potential future directions for its study, including the development of new synthetic compounds and clinical trials to determine its therapeutic potential.
Synthesemethoden
5-(3,5-dichloro-4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with 1-methylbarbituric acid in the presence of a base. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3,5-dichloro-4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, as it inhibits the growth of various cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective properties, as it reduces the production of reactive oxygen species in the brain.
Eigenschaften
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-3-22-11-9(15)5-7(6-10(11)16)4-8-12(19)17-14(21)18(2)13(8)20/h4-6H,3H2,1-2H3,(H,17,19,21)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZWTHRHMQKCL-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


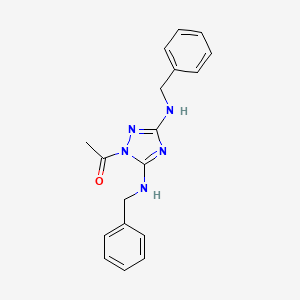
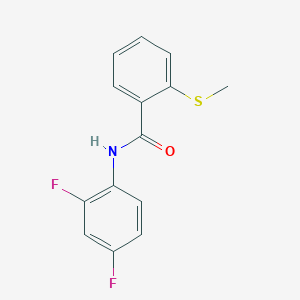
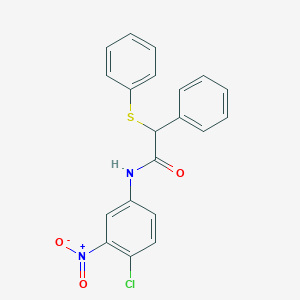
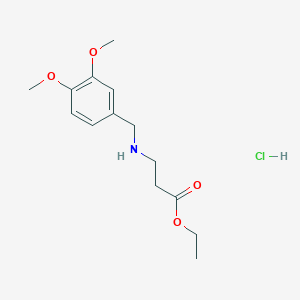

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)
![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![1-(4-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4992335.png)

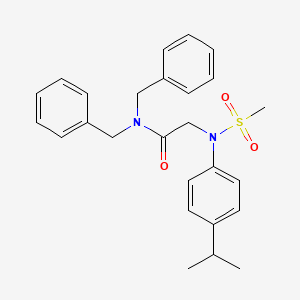
![1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4992352.png)
![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
